molecular formula C20H21ClN4O2S B2911967 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide CAS No. 954066-60-5

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide

Cat. No.: B2911967
CAS No.: 954066-60-5
M. Wt: 416.92
InChI Key: XQPUOVMFTHHJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-(4-Chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide is a synthetic organic compound featuring a thiazolo[4,5-d]pyridazin core, a structure of significant interest in medicinal chemistry. This scaffold is recognized for its potential in pharmaceutical research, with scientific literature indicating that related thiazolo[4,5-d]pyridazine and thiazolo[4,5-d]pyrimidine compounds have been investigated as toll-like receptor 7 (TLR7) agonists for the treatment and prophylaxis of viral infections, such as hepatitis B . The compound's structure incorporates a 4-chlorophenyl group at the 7-position and a cyclohexyl acetamide moiety, which may influence its bioavailability and target binding affinity. Compounds with this core structure are typically explored for their biological activities and mechanism of action in cellular signaling pathways . As a specialist chemical, it serves as a valuable building block or reference standard in drug discovery and biochemical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on its quality for their advanced investigative applications.

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-12-22-18-19(28-12)17(13-7-9-14(21)10-8-13)24-25(20(18)27)11-16(26)23-15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPUOVMFTHHJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide is a thiazolo-pyridazin derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, molecular docking studies, and empirical data from biological assays.

  • Molecular Formula : C19H22ClN3O2S
  • Molecular Weight : 377.91 g/mol
  • Purity : Typically 95% as per supplier specifications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of thiazolo and pyridazin rings followed by acetamide functionalization. This synthetic route is crucial for achieving the desired biological activity and structural integrity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various thiazolo-pyridazin derivatives, including our compound of interest. The following table summarizes the antimicrobial activity against specific pathogens:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

The compound exhibited significant activity against both Escherichia coli and Staphylococcus aureus , indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies using the MTT assay have revealed promising anticancer properties. The following table summarizes the results:

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa (cervical cancer)15 µM
This compoundMCF-7 (breast cancer)20 µM

These findings indicate that the compound has a moderate anticancer effect, with lower activity compared to standard chemotherapeutics such as doxorubicin and cisplatin .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound to various biological targets. The compound demonstrated a strong binding affinity to the A3 adenosine receptor , with a Ki value of approximately 18 nM, indicating high selectivity for this receptor over others . This suggests that the compound may act through modulation of adenosine signaling pathways, which are crucial in cancer progression and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolo-pyridazin derivatives:

  • Antimicrobial Efficacy : A study by Xia et al. demonstrated that derivatives similar to our compound showed enhanced antimicrobial activity when halogenated at specific positions on their phenyl rings.
  • Cancer Treatment : Raghavendra et al. reported that compounds with acetamide substitutions exhibited improved anticancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Variations:

7-Substituent :

  • Target : 4-Chlorophenyl (electron-withdrawing, lipophilic).
  • Compound 1 : 4-Fluorophenyl (smaller, more electronegative) .
  • Compounds 3 & 7 : 2-Thienyl (heteroaromatic, polarizable) .

Acetamide Group: Target: N-Cyclohexyl (non-aromatic, enhances lipophilicity). Compounds 1, 3, 7: N-(4-Chlorophenyl) (aromatic, planar, π-π interaction capable).

Data Table of Similar Compounds

Compound ID 7-Substituent Acetamide Group Molecular Formula Molecular Weight (g/mol) ChemSpider ID
Compound 1 4-Fluorophenyl N-(4-Chlorophenyl) C₂₀H₁₄ClFN₄O₂S 428.87 18422927
Compound 3 2-Thienyl N-(4-Chlorophenyl) C₁₈H₁₃ClN₄O₂S₂ 416.91 Not Provided
Compound 7 Thiophen-2-yl N-(4-Chlorophenyl) C₁₈H₁₃ClN₄O₂S₂ 416.91 941880-89-3*

*CAS number provided instead of ChemSpider ID.

Implications of Structural Differences

  • Electron Effects: The 4-chlorophenyl group in the target compound may enhance electrophilicity at the pyridazinone core compared to the 4-fluorophenyl (Compound 1) or thienyl (Compounds 3, 7) groups.
  • Solubility : Thienyl-substituted compounds (3, 7) may exhibit better aqueous solubility due to sulfur’s polarizability, whereas the target’s chloro and cyclohexyl groups favor lipid-rich environments.

Research Findings and Limitations

While the provided evidence lacks direct pharmacological or kinetic data for the target compound, structural insights can be extrapolated:

  • Synthetic Accessibility : The N-cyclohexylacetamide moiety may require tailored synthetic routes compared to aromatic analogs, as seen in the maleimide-based cyclization methods for related compounds .
  • Crystallography : SHELXL-based refinements (as described in ) are critical for resolving conformational details of such heterocyclic systems.

Limitations :

  • No experimental data (e.g., IC₅₀, solubility) are available for the target compound.
  • The impact of the cyclohexyl group on metabolic stability remains speculative without in vitro/in vivo studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.